![molecular formula C19H19N3O4S B2686588 3-(2-methoxyphenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 1005286-72-5](/img/structure/B2686588.png)
3-(2-methoxyphenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of an organic compound can involve various chemical reactions, and the choice of reactions depends on the functional groups present in the molecule. Common methods include functional group transformations, formation of carbon-carbon bonds, and strategies like retrosynthetic analysis .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can tell us a lot about its functional groups and structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its acidity or basicity. These properties can often be predicted from the compound’s structure .Scientific Research Applications
Synthetic Routes and Derivatives
A New Synthetic Approach to Oxadiazoles : Research by Bohle and Perepichka (2009) introduced a novel synthetic route for creating oxadiazoles, demonstrating the stability and reactivity of these compounds. This study could imply methodologies applicable to synthesizing compounds like "3-(2-methoxyphenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione" and exploring their properties (Bohle & Perepichka, 2009).
Carbazomycin B Synthesis : The study by Crich and Rumthao (2004) on the radical arylation of benzene to synthesize carbazomycin B showcases the potential for complex organic syntheses involving nitro compounds and methoxy groups, which are elements in the queried compound (Crich & Rumthao, 2004).
Molecular and Crystal Structures
Study of Tetrazole-Thione Complexes : Askerov et al. (2019) investigated the molecular and crystal structures of a tetrazole-thione complex, providing insights into the structural characteristics that might be relevant to understanding the properties of "3-(2-methoxyphenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione" (Askerov et al., 2019).
Antimicrobial and Antioxidant Activities
Oxadiazole Derivatives with Biological Activities : The synthesis and evaluation of oxadiazole derivatives for their anti-Salmonella typhi activity by Salama (2020) suggest potential biomedical applications for structurally related compounds, emphasizing the importance of exploring the antimicrobial properties of novel synthetic chemicals (Salama, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
10-(2-methoxyphenyl)-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-11-17-13-10-12(22(23)24)8-9-15(13)26-19(11,2)21(18(27)20-17)14-6-4-5-7-16(14)25-3/h4-11,17H,1-3H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUIUDVROAUKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.